4-[(Methoxycarbonyl)oxy]benzoic acid
Overview
Description
4-[(Methoxycarbonyl)oxy]benzoic acid, also known as methyl 4-carboxyphenyl carbonate, is an organic compound with the molecular formula C9H8O5. This compound is characterized by a benzoic acid core with a methoxycarbonyl group attached to the para position. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
4-[(Methoxycarbonyl)oxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of esters and other derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methoxycarbonyl)oxy]benzoic acid typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 4-hydroxybenzoic acid with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Solvent recovery and recycling are also employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-[(Methoxycarbonyl)oxy]benzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Conversion to 4-hydroxybenzoic acid and methanol in the presence of water and an acid or base catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Esterification: Dimethyl carbonate, potassium carbonate, reflux conditions.
Hydrolysis: Water, acid or base catalyst, elevated temperature.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), appropriate solvents.
Major Products:
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 4-Hydroxybenzoic acid and methanol.
Substitution: Nitro or halogenated derivatives of this compound.
Mechanism of Action
The mechanism of action of 4-[(Methoxycarbonyl)oxy]benzoic acid primarily involves its reactivity as an ester. In biochemical contexts, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This hydrolysis releases 4-hydroxybenzoic acid and methanol, which can then participate in further biochemical pathways .
Comparison with Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar structure but contains a boronic acid group instead of a carboxylic acid group.
Methyl 4-boronobenzoate: Another ester derivative with a boronic acid group.
Uniqueness: 4-[(Methoxycarbonyl)oxy]benzoic acid is unique due to its specific ester functionality, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its applications in both research and industry further highlight its importance .
Properties
IUPAC Name |
4-methoxycarbonyloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-13-9(12)14-7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQJFNDGCQAUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623749 | |
Record name | 4-[(Methoxycarbonyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14180-11-1 | |
Record name | 4-[(Methoxycarbonyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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